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molecular formula C13H17N3 B8707005 1-(6-Methylpyridin-3-ylamino)cyclohexanecarbonitrile

1-(6-Methylpyridin-3-ylamino)cyclohexanecarbonitrile

Cat. No. B8707005
M. Wt: 215.29 g/mol
InChI Key: BDUPLVSXSDHDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445523B2

Procedure details

10 g (92.5 mmol, 1 eq.) of 6-methylpyridin-3-ylamine (starting material 1) are added to a solution of 9.6 ml (92.6 mmol, 1 eq.) of cyclohexanone (starting material 2) in 100 ml of acetic acid at 0° C. The solution is stirred for 15 minutes, and 12.4 ml (93 mmol, 1 eq.) of trimethylsilyl cyanide are added. The reaction medium is stirred for 24 hours at room temperature. It is then poured gently into ice-cold ammonium hydroxide solution and extracted with ethyl acetate. The organic phases are combined and washed with water. They are dried over sodium sulfate. The residue is filtered off on silica, which is then washed with ethyl acetate. After concentrating under vacuum, 1-(6-methylpyridin-3-ylamino)cyclohexanecarbonitrile is obtained in the form of a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](OC)=[N:6][CH:7]=1.[C:10]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C[Si]([C:21]#[N:22])(C)C.[C:23](O)(=O)C>>[CH3:23][C:5]1[N:6]=[CH:7][C:2]([NH:1][C:10]2([C:21]#[N:22])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
9.6 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is stirred for 24 hours at room temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
It is then poured gently into ice-cold ammonium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The residue is filtered off on silica, which
WASH
Type
WASH
Details
is then washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC=C(C=N1)NC1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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